H-D-Val-OBzl.TosOH

Catalog No.
S827851
CAS No.
17662-84-9
M.F
C19H25NO5S
M. Wt
379.48
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-D-Val-OBzl.TosOH

CAS Number

17662-84-9

Product Name

H-D-Val-OBzl.TosOH

IUPAC Name

benzyl (2R)-2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid

Molecular Formula

C19H25NO5S

Molecular Weight

379.48

InChI

InChI=1S/C12H17NO2.C7H8O3S/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,9,11H,8,13H2,1-2H3;2-5H,1H3,(H,8,9,10)/t11-;/m1./s1

InChI Key

QWUQVUDPBXFOKF-RFVHGSKJSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C(C(=O)OCC1=CC=CC=C1)N

Synonyms

17662-84-9;(R)-Benzyl2-amino-3-methylbutanoate4-methylbenzenesulfonate;D-ValineBenzylEsterp-Toluenesulfonate;C19H25NO5S;H-D-Val-OBzl?TosOH;H-D-Val-OBzl.Tos-OH;H-D-Val-OBzl.p-tosylate;SCHEMBL719256;CTK8B1020;MolPort-020-004-558;9257AA;ANW-22833;AKOS015840384;AKOS015908666;AK-62685;TR-008049;FT-0697837;ST24035523;V0095;K-5423;I14-34515

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C(C(=O)OCC1=CC=CC=C1)N

H-D-Val-OBzl.TosOH (D-Valine benzyl ester p-toluenesulfonate) is a highly pure, C-terminally protected unnatural amino acid derivative utilized extensively in peptide synthesis and medicinal chemistry. Characterized by a melting point of 160.0 to 164.0 °C and a specific optical rotation of +2.0 to +5.0° (C=3.2, methanol), this compound provides a stable, crystalline precursor for the incorporation of D-valine into complex peptide sequences . The presence of the p-toluenesulfonate (tosylate) salt ensures a non-hygroscopic solid state, which is critical for precise stoichiometric weighing in industrial scale-up. Furthermore, the benzyl ester (OBzl) protecting group offers strict orthogonality to standard N-terminal protecting groups like Boc, making it a foundational building block for the synthesis of aspartic acid protease inhibitors and anti-hepatitis C viral agents .

Substituting H-D-Val-OBzl.TosOH with closely related analogs introduces critical failures in either processability or downstream therapeutic efficacy. Replacing the D-enantiomer with the natural L-enantiomer (H-L-Val-OBzl.TosOH) fundamentally alters the stereochemistry of the resulting peptide, abolishing the target proteolytic resistance and rendering the synthesized protease inhibitors biologically inactive against their specific viral or metabolic targets . From a processability standpoint, substituting the tosylate salt with a hydrochloride salt (H-D-Val-OBzl.HCl) significantly increases the hygroscopicity of the raw material; this leads to moisture absorption during ambient handling, resulting in weighing errors that disrupt the stoichiometric ratios required for high-yield peptide coupling . Additionally, replacing the benzyl ester with a tert-butyl ester (OtBu) eliminates the orthogonal stability required in Boc-based synthesis, causing premature C-terminal cleavage during acidic N-terminal deprotection steps .

Salt Form Stability: Tosylate vs. Hydrochloride

The selection of the p-toluenesulfonate (tosylate) salt over the hydrochloride (HCl) salt is driven by strict material handling requirements. H-D-Val-OBzl.TosOH maintains a stable crystalline structure with a melting point of 160-164 °C and exhibits minimal moisture uptake (<0.5% mass increase) under standard ambient humidity (40-60% RH) . In contrast, amino acid benzyl ester hydrochloride salts are typically highly hygroscopic, absorbing ambient moisture rapidly and leading to weighing inaccuracies of 2-5% if not handled in controlled dry-room environments.

Evidence DimensionMoisture uptake and weighing accuracy
Target Compound DataTosylate salt: <0.5% mass variance under ambient conditions
Comparator Or BaselineHydrochloride salt: 2-5% mass variance due to hygroscopicity
Quantified DifferenceUp to 10-fold reduction in moisture-induced weighing errors
ConditionsAmbient laboratory weighing conditions (40-60% Relative Humidity)

Ensures precise stoichiometric control during large-scale peptide synthesis without the need for specialized environmental controls.

Orthogonal Deprotection Efficiency: OBzl vs. OtBu

In Boc/Bzl solid-phase or solution-phase peptide synthesis, the C-terminal protecting group must withstand repeated exposure to strong acids. The benzyl ester (OBzl) in H-D-Val-OBzl.TosOH demonstrates <0.1% cleavage when exposed to 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) during standard Boc deprotection cycles . Conversely, a tert-butyl ester (OtBu) comparator undergoes >99% cleavage under identical acidic conditions, resulting in complete loss of C-terminal protection .

Evidence DimensionC-terminal cleavage during N-terminal deprotection
Target Compound DataOBzl ester: <0.1% cleavage
Comparator Or BaselineOtBu ester: >99% cleavage
Quantified Difference>98.9% higher retention of C-terminal protection under acidic conditions
ConditionsExposure to 50% TFA in DCM at room temperature

Prevents premature side-reactions and chain termination during Boc-based peptide elongation strategies.

Enantiomeric Impact on Proteolytic Half-Life

The incorporation of the unnatural D-enantiomer via H-D-Val-OBzl.TosOH is a primary driver for the pharmacokinetic viability of resulting peptide therapeutics. Peptidomimetics synthesized with D-Valine exhibit an enzymatic degradation half-life in human serum that typically exceeds 24 hours . In structural comparisons, substituting D-Valine with the natural L-Valine (from H-L-Val-OBzl.TosOH) results in rapid recognition by endogenous proteases, reducing the serum half-life to a matter of minutes .

Evidence DimensionSerum proteolytic half-life of synthesized peptide
Target Compound DataD-Valine incorporation: >24 hours
Comparator Or BaselineL-Valine incorporation: <1 hour
Quantified Difference>24-fold increase in in vivo stability
ConditionsHuman serum stability assays for therapeutic peptidomimetics

Validates the procurement of the D-enantiomer for the development of long-acting aspartic acid protease inhibitors and anti-HCV agents.

Synthesis of Aspartic Acid Protease Inhibitors

H-D-Val-OBzl.TosOH is the precise precursor required for constructing the D-Valine structural motifs in aspartic acid protease inhibitors. The D-stereocenter ensures correct spatial orientation for active-site binding, while the tosylate salt ensures accurate stoichiometric addition during the multi-step synthesis of these complex therapeutic agents .

Development of Anti-Hepatitis C (HCV) Agents

In the formulation of anti-HCV viral agents, the incorporation of D-amino acids is critical for evading rapid proteolytic degradation. This compound provides a stable, highly pure route to integrate D-Valine into the viral inhibitor backbone, directly leveraging the >24-hour serum stability advantage over L-Valine comparators .

Boc/Bzl Strategy Solid-Phase Peptide Synthesis (SPPS)

Where synthetic routes mandate strong acidic conditions for N-terminal deprotection (e.g., TFA cleavage of Boc groups), the benzyl ester protection of H-D-Val-OBzl.TosOH remains intact (<0.1% cleavage). It is the correct choice for C-terminal protection in these orthogonal workflows, allowing for subsequent selective removal via catalytic hydrogenation or HF .

Dates

Last modified: 08-15-2023

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